2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid
Description
2-Bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative featuring a 1,3-diazinane-2,4-dione (2,4-dioxo-1,3-diazinan-1-yl) substituent at the 5-position, a bromine atom at the 2-position, and a fluorine atom at the 4-position of the benzene ring. This compound combines electron-withdrawing groups (Br, F) with a heterocyclic moiety, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H8BrFN2O4 |
|---|---|
Molecular Weight |
331.09 g/mol |
IUPAC Name |
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H8BrFN2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChI Key |
VSWDRLLSHZCZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(2,4-Dioxo-1,3-Diazinan-1-yl)-4-Fluorobenzoic Acid (CAS: 1598357-06-2)
Structural Similarities and Differences :
This analog lacks the bromine atom at the 2-position but retains the 4-fluoro and 1,3-diazinane substituents. The absence of bromine reduces molecular weight (208.26 g/mol vs. ~306.12 g/mol for the brominated compound) and alters lipophilicity (ClogP decreases by ~1.5 units).
Functional Implications :
- Acidity: The bromine atom in the target compound enhances the electron-withdrawing effect, increasing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the non-brominated analog (pKa ~3.5–4.0).
- Bioactivity : Bromine’s presence may improve membrane permeability and binding affinity in biological targets, as seen in brominated agrochemical intermediates ().
Table 1: Physicochemical Comparison
| Property | Target Compound | 3-(2,4-Dioxo-1,3-Diazinan-1-yl)-4-Fluorobenzoic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₈BrFN₂O₄ | C₁₁H₉FN₂O₄ |
| Molecular Weight (g/mol) | ~306.12 | 208.26 |
| Key Substituents | 2-Br, 4-F, 5-diazinan-2,4-dione | 4-F, 3-diazinan-2,4-dione |
| Likely pKa (Carboxylic Acid) | ~2.5–3.0 | ~3.5–4.0 |
4-(2,4-Dioxo-1,3-Diazinan-1-yl)Benzene-1-Sulfonamide (Compound 5, )
Structural Differences :
This analog replaces the benzoic acid group with a sulfonamide moiety. Sulfonamides are stronger acids (pKa ~1.0–2.0) and exhibit distinct hydrogen-bonding capabilities compared to carboxylic acids.
Functional Implications :
- Applications: Sulfonamide derivatives are well-known antimicrobial agents (), whereas benzoic acid derivatives are often used as enzyme inhibitors or prodrugs.
5-Bromo-2,4-Difluorobenzoic Acid ()
Structural Differences :
This intermediate lacks the 1,3-diazinane ring but shares bromine and fluorine substituents.
Functional Implications :
- Reactivity : The diazinane ring in the target compound introduces nucleophilic sites (e.g., NH groups) for further functionalization, unlike the purely aromatic bromo-difluorobenzoic acid.
- Industrial Use : Bromo-fluorobenzoic acids are key intermediates in agrochemicals (e.g., herbicides), while diazinane-containing analogs may target enzymes like thymidylate synthase or proteases.
Hydrazones of 4-Fluorobenzoic Acid ()
Structural Differences :
These compounds feature hydrazone or oxadiazoline moieties instead of the diazinane ring.
Functional Implications :
- Bioactivity: Hydrazones exhibit antimicrobial properties (), whereas diazinane rings may confer anti-inflammatory or anticancer activity, as seen in quinazolinone derivatives ().
- Stability : The diazinane ring’s conjugated carbonyl groups enhance stability under physiological conditions compared to hydrazones, which are prone to hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
